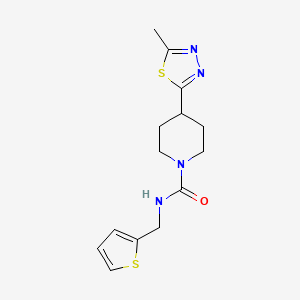
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with intricate molecular structure designed to exhibit specific chemical and biological properties
準備方法
Synthetic routes and reaction conditions: : The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step procedures starting from commercially available starting materials. Key steps could involve the formation of the oxadiazole ring via cyclization reactions and coupling reactions to attach the piperidine and trifluoromethyl moieties under controlled conditions using catalysts and solvents suitable for maintaining product stability.
Industrial production methods: : Industrial synthesis might adopt a streamlined version of the laboratory methods, emphasizing cost-efficiency, scalability, and minimization of by-products. Techniques such as continuous flow synthesis and utilization of industrial reactors could be leveraged to achieve the desired throughput and purity levels.
化学反応の分析
Types of reactions it undergoes
Oxidation: : Potential oxidation at the methyl group.
Reduction: : Possible reduction reactions involving the oxadiazole or pyridazinone rings under specific conditions.
Substitution: : The trifluoromethyl group and pyridazinone core can undergo electrophilic and nucleophilic substitutions.
Common reagents and conditions used
Oxidation: : Reagents like KMnO4 or CrO3 for oxidation.
Reduction: : Catalytic hydrogenation or metal hydrides like NaBH4 for reduction.
Substitution: : Halogenated reagents or nucleophiles in polar aprotic solvents.
Major products formed from these reactions
Oxidation products: : Compounds with oxidized methyl groups forming carboxylic acids.
Reduction products: : Reduced oxadiazole or pyridazinone derivatives.
Substitution products: : Modified structures with varied functional groups in place of the original substituents.
科学的研究の応用
Chemistry: : The compound’s unique structural features make it a subject of interest in the study of structure-activity relationships (SAR) and the development of novel synthetic methodologies.
Biology: : Given its structural components, it could interact with biological targets, making it a potential lead compound in drug discovery programs.
Medicine: : The presence of bioactive groups like the trifluoromethyl and oxadiazole rings suggests potential pharmaceutical applications, such as enzyme inhibition or receptor modulation.
Industry: : Its stability and reactivity profile could find applications in material sciences, including the development of new materials with desirable chemical and physical properties.
作用機序
Mechanism by which the compound exerts its effects: : While the exact mechanism would depend on its specific application, generally, the compound could interact with molecular targets like enzymes or receptors, altering their activity through binding or inhibition.
Molecular targets and pathways involved: : Potential targets include enzymes with active sites complementary to the compound's structure, or receptors involved in signaling pathways, affecting biochemical and physiological processes.
類似化合物との比較
Comparison with other similar compounds, highlighting its uniqueness
Structural comparison: : Similar compounds may include other pyridazinone derivatives or oxadiazole-containing molecules. The unique combination of a trifluoromethyl group, oxadiazole ring, and pyridazinone core distinguishes this compound.
Functional comparison: : The specific substituents and their arrangement might confer unique properties, such as increased metabolic stability or selective binding to biological targets, compared to its analogs.
List of similar compounds
2-methyl-6-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
2-methyl-6-(3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one
特性
IUPAC Name |
2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDJJDOOFNIWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N-cyclopentyl-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2510789.png)
![N-(2-hydroxypropyl)-N'-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2510790.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-fluorobenzene-1-sulfonate](/img/structure/B2510793.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
